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molecular formula C11H4Cl3N5 B8416286 5-Amino-3,4-dicyano-1-(2,4,6-trichlorophenyl)pyrazole

5-Amino-3,4-dicyano-1-(2,4,6-trichlorophenyl)pyrazole

Cat. No. B8416286
M. Wt: 312.5 g/mol
InChI Key: VJVSOYFSZRKUAU-UHFFFAOYSA-N
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Patent
US06372774B1

Procedure details

A mixture of 2,4,6-trichlorophenyl hydrazine (21.1 g) and tetracyanoethylene (13.3 g) in ethanol (100 ml) was heated at reflux for 15 minutes. The reaction mixture was cooled and the solid precipitate was filtered off and washed with diethyl ether to give 5-amino-3,4-dicyano-1-(2,4,6-trichlorophenyl)pyrazole (13 g), as a buff colored solid, m.p. 267-271° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][NH2:11].[C:12]([C:14](C#N)=[C:15]([C:18]#[N:19])[C:16]#[N:17])#[N:13]>C(O)C>[NH2:19][C:18]1[N:10]([C:3]2[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=2[Cl:9])[N:11]=[C:14]([C:12]#[N:13])[C:15]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN
Name
Quantity
13.3 g
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid precipitate was filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)Cl)Cl)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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